Fosamprenavir calcium

Catalog No.
S003956
CAS No.
226700-81-8
M.F
C25H36CaN3O9PS
M. Wt
625.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosamprenavir calcium

CAS Number

226700-81-8

Product Name

Fosamprenavir calcium

IUPAC Name

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate

Molecular Formula

C25H36CaN3O9PS

Molecular Weight

625.7 g/mol

InChI

InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1

InChI Key

XOGQXKBFJZURRD-HQROKSDRSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]

solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/
6.85e-01 g/L

Synonyms

(3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-(phenylmethyl)-2-(phosphonooxy)propyl)carbamic acid C-(tetrahydro-3-furanyl) ester, fos-amprenavir, fosamprenavir, fosamprenavir calcium, GW 433908, GW 433908G, GW 908, GW-433908, GW-433908G, GW-908, GW433908, GW433908G, GW908 cpd, Lexiva, VX 175, VX-175, VX175 cpd

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]

The exact mass of the compound Fosamprenavir calcium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action against HIV

HIV replicates by hijacking a host cell's machinery to produce new viruses. Protease is a crucial enzyme involved in this process. Amprenavir, the active form of fosamprenavir calcium, binds to the HIV protease enzyme, preventing it from cleaving viral proteins essential for mature, infectious virions [1]. This effectively halts HIV replication within the infected cell.

  • [1] Antiretroviral Therapy (ART) – HIV Basics | HIV/AIDS | CDC.

Research on Treatment Efficacy

Fosamprenavir calcium has been extensively studied for its efficacy in treating HIV infection, either alone or in combination with other antiretroviral drugs. Researchers have investigated its ability to:

  • Suppress HIV viral load: Studies have evaluated the effectiveness of fosamprenavir calcium-based regimens in reducing the amount of circulating HIV virus in the bloodstream [2].

  • Improve immune function: Research has explored the impact of fosamprenavir calcium on CD4+ T-cell counts, a marker of immune system health in people living with HIV [2].

  • Evaluate drug resistance: Scientists have monitored the emergence of resistance to fosamprenavir calcium and other protease inhibitors to inform treatment strategies [3].

Here are some references for research on treatment efficacy:

  • [2] Fosamprenavir - Wikipedia [en.wikipedia.org]
  • [3] HIV Drug Resistance | HIV/AIDS | CDC

Combination Therapy Studies

Fosamprenavir calcium is rarely used as a single agent for HIV treatment due to the potential for developing resistance. Instead, it's primarily studied in combination with other antiretroviral drugs to:

  • Enhance treatment efficacy: Combining fosamprenavir calcium with other drugs can create a more potent barrier against HIV replication, reducing the risk of viral resistance [4].

  • Investigate new treatment regimens: Researchers explore fosamprenavir calcium's potential role in novel treatment combinations to improve efficacy, tolerability, and reduce pill burden for people living with HIV [4].

  • [4] Fosamprenavir - Wikipedia [en.wikipedia.org]

Fosamprenavir calcium is a prodrug of the antiretroviral drug amprenavir, primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Marketed under the brand names Lexiva and Telzir, it was approved for medical use in the United States in October 2003 and in the European Union in July 2004. The compound is administered orally and is rapidly hydrolyzed to its active form, amprenavir, in the gastrointestinal tract. This conversion allows for effective inhibition of HIV protease, a critical enzyme in the HIV replication cycle .

The chemical formula for fosamprenavir calcium is C25H36N3O9PSC_{25}H_{36}N_{3}O_{9}PS, with a molar mass of approximately 585.61 g/mol. Its structure includes a sulfonamide moiety, which is significant for its pharmacological activity and interaction profile .

Fosamprenavir calcium is generally well-tolerated, but side effects can occur. Common side effects include nausea, diarrhea, headache, and fatigue []. It can also interact with other medications, so it is crucial to disclose all medications to a healthcare professional before starting Fosamprenavir calcium treatment [].

Toxicity

Specific data on the toxicity of Fosamprenavir calcium is limited. However, animal studies suggest moderate to high acute toxicity upon oral administration [].

Fosamprenavir calcium undergoes hydrolysis to yield amprenavir and inorganic phosphate upon administration. This reaction is facilitated by cellular phosphatases present in the gut epithelium, allowing for rapid activation of the drug before it enters systemic circulation. The active metabolite, amprenavir, then acts as an inhibitor of HIV-1 protease, blocking the cleavage of viral proteins necessary for the formation of infectious viral particles .

Fosamprenavir calciumHydrolysisAmprenavir+Inorganic Phosphate\text{Fosamprenavir calcium}\xrightarrow{\text{Hydrolysis}}\text{Amprenavir}+\text{Inorganic Phosphate}

Fosamprenavir exhibits potent antiviral activity against HIV-1 by inhibiting the HIV protease enzyme. This inhibition prevents the maturation of viral proteins, leading to the production of immature and non-infectious viral particles. The effectiveness of fosamprenavir is enhanced when used in combination with low-dose ritonavir, which boosts its plasma concentrations through inhibition of hepatic metabolism via cytochrome P450 3A4 .

Clinical studies have demonstrated that fosamprenavir has comparable efficacy to other protease inhibitors like lopinavir, although it may be associated with higher serum cholesterol levels in some patients .

The synthesis of fosamprenavir involves several steps that typically start from simpler organic compounds. The key steps include:

  • Formation of the Tetrahydrofuran Ring: This involves cyclization reactions that create the necessary cyclic structure.
  • Introduction of Functional Groups: Various functional groups are introduced to form the sulfonamide moiety and other necessary substituents.
  • Salt Formation: The final product is converted into its calcium salt form for stability and improved bioavailability.

Fosamprenavir calcium is primarily used in the management of HIV-1 infections, often as part of combination therapy regimens. It is not recommended as an initial treatment due to potential risks associated with unboosted regimens. The drug's ability to be combined with other antiretrovirals allows for tailored treatment plans based on individual patient needs and resistance profiles .

Additionally, monitoring cholesterol and triglyceride levels during treatment is crucial due to potential lipid elevations associated with its use .

Fosamprenavir has significant interactions with other medications due to its metabolism via cytochrome P450 3A4. Co-administration with drugs that either induce or inhibit this enzyme can lead to altered plasma concentrations of amprenavir, resulting in either reduced efficacy or increased risk of adverse effects. For example:

  • Inhibitors: Drugs like ketoconazole can increase amprenavir levels, necessitating dose adjustments.
  • Inducers: Medications such as rifampin may decrease amprenavir levels, potentially compromising treatment efficacy .

Adverse effects commonly observed include diarrhea, rash, nausea, and headache, with rare but severe reactions like Stevens-Johnson syndrome noted .

Several compounds share structural or functional similarities with fosamprenavir calcium. Here are some notable examples:

Compound NameTypeMechanism of ActionUnique Features
AmprenavirProtease InhibitorInhibits HIV proteaseActive metabolite of fosamprenavir
LopinavirProtease InhibitorInhibits HIV proteaseOften combined with ritonavir
AtazanavirProtease InhibitorInhibits HIV proteaseRequires less frequent dosing
RitonavirProtease InhibitorInhibits HIV protease; CYP3A4 inhibitorUsed primarily as a booster
DarunavirProtease InhibitorInhibits HIV proteaseMore potent against resistant strains

Fosamprenavir's uniqueness lies in its prodrug status, allowing for a more convenient dosing regimen due to its rapid conversion to amprenavir upon administration .

The crystalline structure of fosamprenavir calcium has been thoroughly investigated using powder X-ray diffraction techniques, revealing critical insights into its solid-state organization and molecular geometry [1] [2] [3]. The compound exists primarily as Form I, which represents the commercial crystalline phase found in pharmaceutical preparations [1] [2].

Crystallographic Characteristics

Form I of fosamprenavir calcium exhibits a well-defined crystalline structure characterized by specific Bragg diffraction peaks at 2θ angles of 5.74°, 9.92°, 11.44°, 13.78°, 15.14°, 17.93°, 19.70°, 20.66°, 21.62°, 22.06°, 22.90°, 24.52°, and 26.82° [2] [3]. These diffraction patterns confirm the presence of a long-range ordered molecular arrangement that is fundamental to the compound's stability and pharmaceutical efficacy [1] [2].

The crystalline phase demonstrates remarkable hydration characteristics, existing as a pentahydrate containing five water molecules per formula unit [1] [2] [3]. Thermogravimetric analysis reveals that this hydrated form loses 13.47% of its mass between 30°C and 147.5°C, corresponding precisely to the elimination of these five water molecules [1] [2]. This hydration is not merely superficial but represents an integral structural component, as the presence of water molecules is fundamental for maintaining the crystallinity of Form I [1] [2] [3].

Molecular Geometry and Stereochemistry

The molecular structure of fosamprenavir calcium demonstrates a complex three-dimensional architecture with the molecular formula C₂₅H₃₄CaN₃O₉PS and a molecular weight of 623.7 g/mol [4] [5] [6]. The compound exists as a single stereoisomer with the (3S)(1S,2R) configuration, which is critical for its biological activity [4] [5] [6]. This stereochemical arrangement includes three defined stereocenters that contribute to the compound's specific pharmaceutical properties [7] [8].

The crystalline morphology has been characterized through scanning electron microscopy, revealing that Form I consists of microcrystalline needles [2] [3]. This needle-like morphology directly influences the compound's physical properties, including fluidity, compressibility, stability in suspension, and dissolution characteristics [2] [3].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of fosamprenavir calcium through multiple complementary techniques [9] [10] [11]. The NMR analysis encompasses both one-dimensional and two-dimensional methodologies that collectively establish the complete molecular connectivity and electronic environment.

Proton NMR Characteristics

The ¹H NMR spectrum of fosamprenavir calcium reveals multiple distinct proton environments reflecting the compound's complex molecular architecture [9] [10] [11]. The spectrum encompasses aromatic protons from the phenyl ring systems, aliphatic protons from the isobutyl and tetrahydrofuran groups, and heteroatom-associated protons near nitrogen, oxygen, and phosphorus centers [9] [10] [11].

Specific attention has been directed toward the phosphonooxy group, where protons exhibit characteristic coupling patterns with the ³¹P nucleus [12]. The phosphorus atom demonstrates significant influence on neighboring proton chemical shifts through three-bond coupling interactions, typically manifesting as additional splitting patterns in the ¹H NMR spectrum [12].

Carbon-13 and Phosphorus-31 NMR

The ¹³C NMR spectrum provides detailed information about the carbon framework, distinguishing between carbonyl carbons, aromatic carbons, and various aliphatic environments [9] [10] [11]. The DEPT-135 technique has been employed to determine carbon multiplicities, clearly identifying CH₃, CH₂, CH, and quaternary carbon centers throughout the molecular structure [11].

Phosphorus-31 NMR spectroscopy confirms the presence and electronic environment of the phosphate ester functionality [12] [11]. The ³¹P chemical shift provides information about the coordination environment of phosphorus and its interaction with the calcium cation [12].

Two-Dimensional NMR Techniques

Advanced two-dimensional NMR experiments have been utilized to establish comprehensive structural connectivity [11]. COSY (correlation spectroscopy) experiments reveal proton-proton coupling relationships, while TOCSY (total correlation spectroscopy) provides information about extended spin systems [11]. HSQC (heteronuclear single quantum coherence) establishes direct carbon-hydrogen correlations, and HMBC (heteronuclear multiple bond correlation) identifies long-range carbon-hydrogen interactions across multiple bonds [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry has emerged as a powerful tool for structural characterization and degradation pathway elucidation of fosamprenavir calcium [13] [11]. The comprehensive mass spectrometric analysis employs high-resolution mass spectrometry and multi-stage tandem mass spectrometry to establish detailed fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides exact mass determination with sufficient accuracy to confirm the molecular formula of fosamprenavir calcium [11]. The molecular ion peak appears at m/z 623.7 [M+H]⁺ under positive electrospray ionization conditions [11]. This precise mass measurement enables unambiguous molecular formula assignment and distinguishes fosamprenavir calcium from potential isobaric compounds [11].

Tandem Mass Spectrometry Fragmentation

Multi-stage tandem mass spectrometry (MSⁿ) reveals systematic fragmentation pathways that provide detailed structural information [11]. The fragmentation patterns involve sequential neutral losses corresponding to specific functional groups within the molecule [11]. Initial fragmentation typically involves cleavage of the phosphate ester bond, followed by elimination of the tetrahydrofuran carbamate protecting group [11].

The fragmentation pathway has been comprehensively mapped, revealing characteristic neutral losses that correspond to the loss of the isobutyl group, the aminophenylsulfonyl moiety, and various combinations of functional groups [11]. These fragmentation patterns serve as structural fingerprints that enable identification and characterization of fosamprenavir calcium and its degradation products [11].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) enables separation and characterization of fosamprenavir calcium along with any degradation products or impurities [11]. This hyphenated technique provides both temporal separation and mass spectrometric identification, facilitating comprehensive analysis of complex mixtures [11].

Computational Chemistry Predictions of Electronic Structure

While specific computational chemistry studies of fosamprenavir calcium's electronic structure are limited in the available literature, the general principles of density functional theory and molecular orbital calculations can be applied to understand the compound's electronic properties. The complex molecular architecture, featuring multiple heteroatoms and extended conjugation systems, presents interesting computational challenges for electronic structure prediction.

Molecular Orbital Considerations

The electronic structure of fosamprenavir calcium involves multiple functional groups that contribute distinct orbital characteristics. The aromatic phenyl rings contribute π-orbital systems, while the phosphate ester functionality introduces p-orbital contributions from phosphorus and oxygen atoms. The calcium coordination environment creates additional complexity in the electronic structure through metal-ligand interactions.

Quantum Chemical Calculations Framework

Theoretical predictions of fosamprenavir calcium's electronic structure would typically employ density functional theory methods to calculate molecular orbitals, electron density distributions, and energetic properties. Such calculations would provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics, which influence the compound's reactivity and spectroscopic properties.

The presence of the calcium cation creates additional computational complexity, requiring appropriate treatment of metal-ligand interactions and coordination geometry optimization. Computational studies would need to account for the hydrated crystalline environment to accurately represent the electronic structure observed in the solid state.

Electronic Structure Implications

The electronic structure predictions would provide fundamental insights into the compound's chemical reactivity, stability, and spectroscopic properties. Understanding the electron density distribution helps explain the observed NMR chemical shifts, infrared vibrational frequencies, and mass spectrometric fragmentation patterns. Such computational insights complement the experimental structural characterization and provide a theoretical framework for understanding the compound's behavior.

The complex stereochemistry and multiple functional groups of fosamprenavir calcium create a rich electronic environment that influences its pharmaceutical properties. Computational chemistry predictions serve as valuable tools for understanding these electronic structure relationships and their implications for drug design and development.

Catalytic Hydrogenation Strategies for Precursor Activation

The development of efficient catalytic hydrogenation strategies represents a cornerstone in the industrial synthesis of fosamprenavir calcium. The conversion of nitro-substituted precursors to their corresponding amino derivatives constitutes a critical step in the manufacturing process, requiring careful optimization of catalytic systems to achieve high yields and selectivity [1] [2].

Palladium-Catalyzed Hydrogenation Systems

The most widely employed catalytic system utilizes palladium on carbon (Pd/C) as the primary catalyst for the reduction of para-nitrobenzene sulfonamide intermediates to their corresponding amino derivatives [1]. This process operates under mild conditions, typically at 30°C under hydrogen pressure for approximately 4 hours, achieving excellent conversion rates. The reaction mechanism involves the adsorption of hydrogen on the palladium surface, followed by the sequential addition of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final amino product [1].

Industrial implementation of this hydrogenation strategy incorporates sodium bicarbonate as a pH buffer to maintain optimal reaction conditions and prevent catalyst deactivation [1]. The use of industrial methylated spirit as a co-solvent enhances the solubility of organic substrates while maintaining the aqueous environment necessary for efficient hydrogen transfer. This biphasic system allows for effective mass transfer while facilitating product recovery through phase separation [1].

Alternative Reduction Strategies

Alternative approaches to nitro group reduction include the use of formic acid as a reducing agent, which provides a milder alternative to high-pressure hydrogenation [1]. This method offers advantages in terms of operational safety and equipment requirements, particularly for smaller-scale operations. The mechanism involves the formation of a palladium-formate complex that serves as the active hydride donor, enabling the reduction of nitro groups under ambient pressure conditions [1].

The catalytic efficiency of these systems can be enhanced through the use of sodium hydroxide as a base, which creates alkaline conditions that favor the reduction process while preventing the formation of unwanted side products [1]. The controlled atmosphere requirements necessitate the use of inert gas purging to prevent oxidation of the catalyst and ensure consistent reaction performance [1].

Phosphorylation Mechanisms in Prodrug Synthesis

The phosphorylation of amprenavir to form fosamprenavir represents a sophisticated chemical transformation that converts a poorly water-soluble drug into a highly soluble prodrug. This process involves the selective attachment of a phosphate group to the secondary hydroxyl group of amprenavir, creating a prodrug that undergoes rapid enzymatic hydrolysis in the gastrointestinal tract [2] [3].

Phosphorus Oxychloride-Mediated Phosphorylation

The most efficient phosphorylation method employs phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of pyridine as a base and nucleophilic catalyst [4]. This reaction proceeds through the formation of a phosphoryl chloride intermediate, which then undergoes nucleophilic attack by the hydroxyl group of amprenavir. The mechanism involves the initial formation of a pyridinium-phosphoryl complex, followed by the nucleophilic displacement of chloride by the amprenavir hydroxyl group [4].

The reaction conditions require careful temperature control, typically maintaining the reaction mixture at 0-10°C during the initial addition of POCl3, followed by warming to ambient temperature for completion [4]. The use of methyl isobutyl ketone as a co-solvent facilitates the extraction and purification of the phosphorylated product, while the subsequent hydrolysis with concentrated hydrochloric acid removes the protective groups and generates the final phosphate ester [4].

Enzymatic Phosphorylation Considerations

The reverse of the enzymatic hydrolysis process that occurs in vivo can be exploited for synthetic purposes, although this approach is less commonly used in industrial settings due to efficiency considerations [3]. Alkaline phosphatase, the enzyme responsible for fosamprenavir hydrolysis in the intestinal epithelium, can theoretically be used in reverse to form phosphate esters from phosphate donors and alcohols [3]. However, the thermodynamic and kinetic limitations of this approach make it impractical for large-scale synthesis [3].

The understanding of the enzymatic mechanism provides valuable insights into the stability and reactivity of the phosphate ester linkage. The phosphate group is attached to the secondary carbon of the amprenavir molecule, creating a sterically hindered environment that provides selectivity for enzymatic hydrolysis over chemical degradation [3].

Calcium Salt Formation and Crystallization Optimization

The formation of the calcium salt of fosamprenavir represents a critical step in the manufacturing process, as it determines the final physical properties, stability, and bioavailability of the pharmaceutical product. The optimization of crystallization conditions is essential for achieving the desired polymorphic form, particle size distribution, and chemical purity [5] [6].

Calcium Acetate Precipitation Method

The most commonly employed method for calcium salt formation involves the treatment of fosamprenavir with calcium acetate in aqueous solution [4]. This process typically utilizes a stoichiometric amount of calcium acetate monohydrate (0.186 mol calcium acetate per mol of fosamprenavir) dissolved in water, which is added to the fosamprenavir solution at elevated temperature (50°C) [4]. The reaction proceeds through the displacement of the acidic proton of the phosphate group by calcium cation, forming a stable calcium phosphate complex [4].

The precipitation process requires careful control of temperature and agitation to ensure uniform nucleation and crystal growth [5]. The optimal conditions involve heating the mixture to 50°C and maintaining vigorous stirring for 30 minutes, followed by controlled cooling to 30°C [4]. This temperature profile promotes the formation of well-defined crystals with desirable morphological characteristics [5].

Crystallization Optimization Strategies

Advanced crystallization techniques employ seeded crystallization to control the polymorphic form and particle size distribution of fosamprenavir calcium [5]. The use of seed crystals of the desired polymorphic form (typically Form I) provides nucleation sites that direct the crystallization process toward the preferred crystal structure [7]. This approach is particularly important for fosamprenavir calcium, which exhibits polymorphism with different forms showing varying solubility and stability characteristics [7].

The optimization of crystallization conditions involves the systematic variation of parameters such as solvent composition, temperature profiles, and supersaturation levels [5]. Real-time monitoring using techniques such as chord length distribution measurement enables the continuous assessment of particle size evolution during the crystallization process [5]. This data can be used to develop predictive models for crystallization behavior and optimize process parameters for consistent product quality [5].

Solvent-Mediated Crystallization

The choice of crystallization solvent significantly impacts the final crystal properties of fosamprenavir calcium [7]. Alcohol-based solvents, particularly ethanol and methanol, are commonly used due to their ability to solubilize the organic components while promoting calcium salt precipitation [7]. The use of mixed solvent systems, such as ethanol-water mixtures, allows for fine-tuning of the crystallization environment to achieve optimal crystal characteristics [7].

The crystallization process typically involves dissolution of the crude fosamprenavir calcium in denatured ethanol at elevated temperature (70-72°C), followed by the addition of water to adjust the solvent composition [4]. The mixture is then subjected to activated carbon treatment to remove colored impurities before controlled cooling to ambient temperature [4]. This process yields crystals with high purity and consistent morphology suitable for pharmaceutical applications [4].

Patent Landscape Analysis of Industrial Synthesis Methods

The patent landscape surrounding fosamprenavir calcium synthesis reveals a complex network of intellectual property rights that have shaped the development of industrial manufacturing processes. The analysis of these patents provides insights into the evolution of synthetic methodologies and the competitive strategies employed by pharmaceutical companies [8] [9].

Core Compound and Process Patents

The fundamental patent protection for fosamprenavir was established through WO 1999/33815, which covered the core chemical structure and basic synthetic approaches [8]. This patent, originally held by GlaxoSmithKline and later transferred to ViiV Healthcare, expired in 2018, opening the market for generic competition [8]. The expiration of this core patent has enabled multiple manufacturers to enter the market, resulting in significant price reductions and increased accessibility [10].

Subsequent process patents have focused on specific aspects of the synthesis, including purification methods, crystallization techniques, and impurity control strategies [9]. The US Patent 9,085,592 B2, granted to Ranbaxy Laboratories Limited in 2015, covers an economically efficient process for the direct preparation of fosamprenavir calcium from nitro-substituted precursors through catalytic hydrogenation [9]. This patent represents a significant advancement in manufacturing efficiency by eliminating intermediate purification steps and enabling one-pot synthesis [9].

Purification and Quality Control Patents

A significant portion of the patent landscape is dedicated to purification methods and impurity control strategies [11] [12]. The patent WO 2012/032389 A2 specifically addresses the preparation of substantially pure fosamprenavir calcium with reduced levels of R-isomer impurity [11]. This patent is particularly important for pharmaceutical manufacturing, as it establishes methods for achieving the high purity levels required for regulatory approval [11].

The focus on impurity control reflects the stringent regulatory requirements for pharmaceutical products, particularly with regard to stereochemical purity [11]. The R-isomer impurity must be maintained below 0.2% area percentage by High Performance Liquid Chromatography (HPLC) analysis, requiring sophisticated purification techniques and analytical methods [11]. These patents have established the technical standards that generic manufacturers must meet to ensure product quality and regulatory compliance [11].

Crystalline Form and Polymorphism Patents

The patent EP 2507250 A1 addresses the solid-state forms of fosamprenavir calcium, including both crystalline and amorphous forms [7]. This patent is significant because different polymorphic forms can exhibit varying solubility, stability, and bioavailability characteristics [7]. The control of polymorphic form is therefore critical for ensuring consistent therapeutic performance and regulatory compliance [7].

The patent landscape in this area reflects the importance of solid-state chemistry in pharmaceutical development [7]. The ability to control and reproduce specific polymorphic forms is essential for large-scale manufacturing and requires sophisticated understanding of crystallization thermodynamics and kinetics [7]. These patents have established the technical framework for polymorphic form control in industrial settings [7].

Current Patent Status and Market Impact

The expiration of key patents has significantly impacted the fosamprenavir market, with generic versions becoming available since 2016 [8] [10]. The FDA's approval of generic fosamprenavir calcium tablets from multiple manufacturers, including Mylan and Sun Pharmaceutical, has created a competitive market environment [10]. This patent expiration has been particularly beneficial for HIV treatment programs, as it has reduced the cost of therapy and improved access to treatment [8].

The current patent landscape shows that while core compound patents have expired, some process-specific patents remain active, particularly those related to advanced manufacturing techniques and quality control methods [9]. These remaining patents continue to influence manufacturing strategies and may provide competitive advantages to certain manufacturers [9]. However, the overall trend toward patent expiration has created opportunities for new entrants and encouraged innovation in manufacturing processes [9].

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

625.1535788 g/mol

Monoisotopic Mass

625.1535788 g/mol

Heavy Atom Count

40

Appearance

Assay:≥98%A crystalline solid

UNII

ID1GU2627N

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Telzir in combination with low-dose ritonavir is indicated for the treatment of human-immunodeficiency-virus-type-1-infected adults, adolescents and children of six years and above in combination with other antiretroviral medicinal products. , , In moderately antiretroviral-experienced adults, Telzir in combination with low-dose ritonavir has not been shown to be as effective as lopinavir / ritonavir. No comparative studies have been undertaken in children or adolescents. , , In heavily pretreated patients, the use of Telzir in combination with low-dose ritonavir has not been sufficiently studied. , , In protease-inhibitor-experienced patients, the choice of Telzir should be based on individual viral resistance testing and treatment history. ,

Therapeutic Uses

Fosamprenavir is indicated in combination with other antiretroviral agents for the treatment of HIV infections in adults. /Included in US product labeling/

Pharmacology

Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AE07

Mechanism of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles.
Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

226700-81-8

Absorption Distribution and Excretion

The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established. After administration of a single 1,400 mg dose in the fasted state, fosamprenavir oral suspension (50 mg/mL) and fosamprenavir tablets (700 mg) provided similar amprenavir exposures (AUC), however, the Cmax of amprenavir after administration of the suspension formulation was 14.5 % higher compared with the tablet.
Excretion of unchanged amprenavir in urine and feces is minimal. The renal elimination of unchanged amprenavir represents approximately 1% of the administered dose; therefore, renal impairment is not expected to significantly impact the elimination of amprenavir. Amprenavir, the active metabolite of fosamprenavir, is metabolized in the liver by the cytochrome P450 enzyme system.
Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by enzymes in the gut epithelium as it is absorbed. After administration of a single dose of fosamprenavir to HIV-1-infected patients, the time to peak amprenavir concentration (Tmax) occurred between 1.5 and 4 hours (median 2.5 hours). The absolute oral bioavailability of amprenavir after administration of fosamprenavir in humans has not been established.
Administration of a single 1400 mg dose of fosamprenavir in the fed state compared with the fasted state was associated with no significant changes in amprenavir Cmax, Tmax or AUC.
The following are areas under the curve (AUC) values of amprenavir based on the drug therapy regimen administered: Fosamprenavir 1400 mg twice per day: 27.6 to 39.2 ug/hr/mL (median 33 ug/hr/mL; Fosamprenavir 1400 mg once per day plus ritonavir 200 mg once per day: 59.7 to 80.8 ug/hr/mL (median 69.4 ug/hr/mL);Fosamprenavir 700 mg twice per day plus ritonavir 100 mg twice per day: 69 to 90.6 ug/hr/mL (median 79.2 ug/hr/mL). Fosamprenavir may be taken with or without food.
Peak plasma concentration (Cmax): The following Cmax values of amprenavir based on the drug therapy regimen administered: Fosamprenavir 1400 mg once per day plus ritonavir 200 mg once per day: 6.32 to 8.28 ug/mL (median 7.24 ug/mL); Fosamprenavir 1400 mg twice per day: 4.06 to 5.72 ug/mL (median 4.82 ug/mL); Fosamprenavir 700 mg twice per day plus ritonavir 100 mg twice per day: 5.38 to 6.86 ug/mL (median 6.08 ug/mL)...
For more Absorption, Distribution and Excretion (Complete) data for FOSAMPRENAVIR (10 total), please visit the HSDB record page.

Metabolism Metabolites

In the gut epithelium during absorption, fosamprenavir is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation. Amprenavir is metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.
After oral administration, fosamprenavir is rapidly and almost completely hydrolyzed to amprenavir and inorganic phosphate prior to reaching the systemic circulation. This occurs in the gut epithelium during absorption. Amprenavir is metabolized in the liver by the cytochrome P450 and 3A4 (CYP3A4) enzyme system. The 2 major metabolites result from oxidation of the tetrahydrofuran and aniline moieties. Glucuronide conjugates of oxidized metabolites have been identified as minor metabolites in urine and feces.

Wikipedia

Fosamprenavir

Drug Warnings

Rash (usually maculopapular and of mild or moderate intensity, with or without pruritus) has been reported in about 19% of patients receiving fosamprenavir in clinical studies; manifestations occurred approximately 11 days after initiation of fosamprenavir and persisted for a median of 13 days. Severe or life-threatening skin reactions, including Stevens-Johnson syndrome, were reported in less than 1% of patients receiving fosamprenavir in clinical studies.
Fosamprenavir contains a sulfonamide moiety, which may cause allergic-type reactions (e.g., rash) in certain susceptible individuals. The potential for cross-sensitivity between drugs with sulfonamide moieties and fosamprenavir is unknown. Use fosamprenavir with caution in patients with known hypersensitivity to sulfonamide-containing drugs.
Patients with chronic hepatitis B or C virus infection and those with marked increases in AST or ALT concentrations prior to fosamprenavir therapy may be at increased risk for further elevations in hepatic enzyme concentrations. Liver function tests should be performed prior to initiating therapy with fosamprenavir, and patients should be monitored closely during treatment. ... Increases in serum AST (SGOT) and/or ALT (SGPT) concentrations (more than 5 times the upper limit of normal) have been reported in approximately 4-8% of patients receiving fosamprenavir in clinical studies.
Possible amprenavir resistance. The possible effect of fosamprenavir therapy on subsequent therapy with other HIV protease inhibitors in unknown.
For more Drug Warnings (Complete) data for FOSAMPRENAVIR (14 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of amprenavir (the active metabolite) is approximately 7.7 hours.
The plasma elimination half-life of amprenavir is approximately 7.7 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

While data specific to fosamprenavir were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2). Studies have indicated that several polar pharmaceutically active compounds can leach through subsoils into aquifers(1).

Storage Conditions

Store at 25 °C (77 °F), excursions permitted to 15 to 30deg C (59 to 86 °F ).

Interactions

Amprenavir inhibits and induces cytochrome P-450 (CYP) isoenzyme 3A4; potential pharmacokinetic interactions (altered metabolism of the other drug). Caution is advised if fosamprenavir is used concomitantly with substrates, inhibitors, or inducers of CYP3A4. Concomitant use with drugs with a narrow therapeutic index that are CYP3A4 substrates is not recommended. Amprenavir does not inhibit CYP2D6, CYP1A2, CYP2C9, CYP2C19, or CYP2E1.
Pharmacokinetic interaction with antacids (decreased amprenavir peak concentrations and AUC). ... This pharmacokinetic interaction is not clinically important and there are no restrictions for concomitant use of fosamprenavir and antacids.
Pharmacokinetic interaction following concomitant use of ritonavir-boosted fosamprenavir with flecainide or propafenone (increased plasma concentrations of the antiarrhythmic agent). Potential for serious and/or life-threatening adverse effects (eg, cardiac arrhythmias). Concomitant use of ritonavir-boosted fosamprenavir with flecainide or propafenone is contraindicated.
Pharmacokinetic interaction with amiodarone, bepridil (no longer commercially available in US), systemic lidocaine, or quinidine (increased concentrations of the antiarrhythmic). Potential for serious and/or life-threatening adverse effects. Use concomitantly with caution and, if possible, monitor plasma concentrations of the antiarrhythmic agents.
For more Interactions (Complete) data for FOSAMPRENAVIR (37 total), please visit the HSDB record page.

Dates

Last modified: 09-12-2023
[1]. Gruber VA, Rainey PM, Moody DE, Interactions between buprenorphine and the protease inhibitors darunavir-ritonavir and fosamprenavir-ritonavir. Clin Infect Dis. 2012 Feb 1;54(3):414-23.

[2]. Cao YJ, Smith PF, Wire MB, Pharmacokinetics and pharmacodynamics of methadone enantiomers after coadministration with fosamprenavir-ritonavir in opioid-dependent subjects. Pharmacotherapy. 2008 Jul;28(7):863-74.

[3]. Falcoz C, Jenkins JM, Bye C, Pharmacokinetics of GW433908, a prodrug of amprenavir, in healthy male volunteers. J Clin Pharmacol. 2002 Aug;42(8):887-98.

Explore Compound Types